

# In-Depth Technical Guide: (S)-(-)-2-(Phenylcarbamoyloxy)propionic Acid

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## Compound of Interest

(S)-(-)-2-

Compound Name: (Phenylcarbamoyloxy)propionic  
acid

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## Introduction

**(S)-(-)-2-(Phenylcarbamoyloxy)propionic acid**, also known as (S)-PACOPA or (S)-(-)-Carbamalactic acid, is a chiral alpha-hydroxy acid (AHA) derivative of significant interest in pharmaceutical and synthetic chemistry.<sup>[1][2]</sup> Its structure combines the core of (S)-lactic acid, a ubiquitous natural product, with a phenylcarbamoyl moiety. This unique combination imparts specific stereochemical and reactive properties that make it a valuable chiral building block for the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs).<sup>[3]</sup> The precise control of stereochemistry is paramount in modern drug development, as different enantiomers of a chiral drug can exhibit vastly different pharmacological and toxicological profiles. This guide provides an in-depth exploration of the core chemical properties, synthesis, and analytical characterization of **(S)-(-)-2-(Phenylcarbamoyloxy)propionic acid** for researchers, scientists, and drug development professionals.

## Molecular Structure and Stereochemistry

**(S)-(-)-2-(Phenylcarbamoyloxy)propionic acid** possesses a single stereocenter at the C2 position of the propionic acid backbone, conferring its chirality. The "(S)" designation denotes the absolute configuration at this center according to the Cahn-Ingold-Prelog priority rules. The molecule consists of three key functional groups:

- A Carboxylic Acid Group (-COOH): This acidic moiety allows for salt formation and further derivatization, such as esterification or amidation.
- A Carbamate (Urethane) Linkage (-O-CO-NH-): This group is formed by the reaction of the hydroxyl group of lactic acid with phenyl isocyanate. It is relatively stable but can be susceptible to hydrolysis under strong acidic or basic conditions.<sup>[4]</sup>
- A Phenyl Group (-C<sub>6</sub>H<sub>5</sub>): This aromatic ring provides a hydrophobic region and influences the molecule's solubility and crystallographic properties.

The specific levorotatory optical activity, indicated by the "(-)" prefix, is a characteristic physical property arising from its chiral nature.

Caption: 2D structure of **(S)-(-)-2-(Phenylcarbamoyloxy)propionic acid**.

## Physicochemical and Spectroscopic Properties

Accurate characterization is essential for confirming the identity and purity of (S)-PACOPA. The following table summarizes its key properties.

Property	Value	Source
Molecular Formula	C <sub>10</sub> H <sub>11</sub> NO <sub>4</sub>	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Weight	209.20 g/mol	<a href="#">[1]</a> <a href="#">[2]</a>
Appearance	Gray-white solid	<a href="#">[3]</a>
Melting Point	150 °C (decomposes)	<a href="#">[3]</a> <a href="#">[5]</a>
Boiling Point	324.7 °C (Predicted)	<a href="#">[3]</a>
Density	1.333 g/mL (Predicted)	<a href="#">[3]</a>
IUPAC Name	(2S)-2-(phenylcarbamoyloxy)propanoic acid	<a href="#">[6]</a>
CAS Number	102936-05-0	<a href="#">[1]</a>

## Spectroscopic Profile

- Infrared (IR) Spectroscopy: The IR spectrum is a critical tool for identifying the key functional groups. Expected characteristic peaks include a broad absorption for the carboxylic acid O-H stretch ( $\sim 3300\text{-}2500\text{ cm}^{-1}$ ), a sharp peak for the N-H stretch of the carbamate ( $\sim 3300\text{ cm}^{-1}$ ), and two distinct carbonyl (C=O) stretches: one for the carboxylic acid ( $\sim 1730\text{ cm}^{-1}$ ) and one for the carbamate ( $\sim 1700\text{ cm}^{-1}$ ). Aromatic C-H and C=C stretches will also be present.[3]
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
  - $^1\text{H}$  NMR: The proton NMR spectrum provides detailed structural information. Key expected signals include a doublet for the methyl protons ( $-\text{CH}_3$ ), a quartet for the alpha-proton ( $-\text{CH}$ ), multiplets for the aromatic protons of the phenyl ring, a broad singlet for the carboxylic acid proton ( $-\text{COOH}$ ), and a singlet for the carbamate N-H proton.
  - $^{13}\text{C}$  NMR: The carbon NMR spectrum will show distinct signals for the methyl carbon, the alpha-carbon, the two carbonyl carbons (acid and carbamate), and the carbons of the aromatic ring.
- Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. The exact mass is 209.0688 Da.[2] Fragmentation patterns can provide further structural evidence, often showing loss of  $\text{CO}_2$  or cleavage at the carbamate linkage.

## Synthesis and Purification

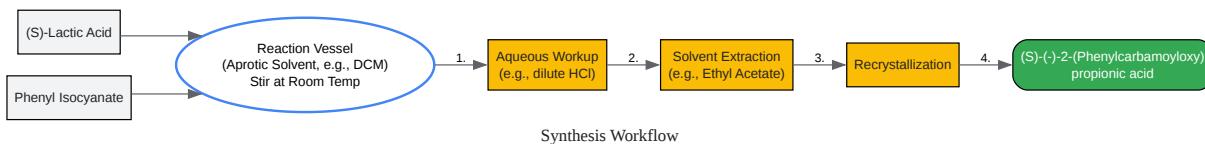
**(S)-(-)-2-(Phenylcarbamoyloxy)propionic acid** is typically synthesized via the reaction of (S)-lactic acid with phenyl isocyanate.[7] This reaction is a nucleophilic addition of the hydroxyl group of lactic acid to the highly electrophilic carbon of the isocyanate group.

## Rationale for Reagent Selection:

- (S)-Lactic Acid: The choice of the (S)-enantiomer of lactic acid is crucial as it directly establishes the stereochemistry of the final product. Lactic acid is a readily available, bio-sourced chiral starting material.[8]
- Phenyl Isocyanate: This reagent is a highly reactive electrophile that readily forms a stable carbamate linkage with alcohols.[7][9] Its reactivity precludes the need for harsh catalysts or

conditions that might risk racemization of the chiral center.

- Solvent: An aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), is typically chosen. This is critical to prevent the solvent from competing with the lactic acid in reacting with the highly water-sensitive phenyl isocyanate.[9]



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Caption: A typical workflow for the synthesis and purification of (S)-PACOPA.

## Step-by-Step Synthesis Protocol:

- Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (S)-lactic acid (1.0 eq) in anhydrous dichloromethane (DCM).
  - Expertise Note: The use of anhydrous conditions and an inert atmosphere is critical to prevent the hydrolysis of phenyl isocyanate to aniline, which would lead to the formation of an undesired diphenylurea byproduct.[10]
- Reaction: Slowly add phenyl isocyanate (1.05 eq) dropwise to the stirred solution at 0 °C (ice bath). After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours.
  - Expertise Note: A slight excess of the isocyanate ensures full conversion of the lactic acid. The reaction progress can be monitored by Thin Layer Chromatography (TLC) to observe the consumption of the starting material.
- Workup: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in a suitable organic solvent like ethyl acetate and wash with a dilute acid (e.g., 1M HCl) to remove any unreacted aniline, followed by a brine wash.

- Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude solid product is then purified by recrystallization from a suitable solvent system (e.g., toluene or ethyl acetate/hexanes) to yield the pure **(S)-(-)-2-(Phenylcarbamoyloxy)propionic acid**.
  - Trustworthiness Note: The purity of the final product must be validated. This is achieved by measuring its melting point and comparing it to the literature value, and by obtaining clean NMR and IR spectra that confirm the structure and absence of impurities. Chiral HPLC can be used to confirm the enantiomeric excess (e.e.).

## Applications in Research and Drug Development

The primary value of **(S)-(-)-2-(Phenylcarbamoyloxy)propionic acid** lies in its utility as a chiral building block. The carbamate group serves as a protecting group for the hydroxyl function of lactic acid, allowing for selective reactions at the carboxylic acid site.

- Chiral Derivatizing Agent: It can be used to introduce a specific stereocenter into a larger molecule during a synthetic route.
- Pharmaceutical Intermediate: Lactic acid and its derivatives are widely used in the pharmaceutical industry due to their biocompatibility and biodegradability.[\[11\]](#)[\[12\]](#) Derivatives like (S)-PACOPA can serve as precursors in the synthesis of more complex APIs where the stereochemistry is critical for efficacy.[\[3\]](#)
- Polymer Science: The parent molecule, lactic acid, is the monomer for polylactic acid (PLA), a biodegradable polymer.[\[12\]](#) Isocyanates are known to be used as chain extenders in PLA synthesis, highlighting the relevant chemistry of the carbamate-forming reaction.[\[13\]](#)

## Safety and Handling

According to GHS classifications, 2-((Phenylcarbamoyl)oxy)propanoic acid is considered an irritant.[\[2\]](#) It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[\[2\]](#)

- Handling: Always handle this compound in a well-ventilated fume hood.

- Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
- Storage: Store in a tightly sealed container in a cool, dry place away from moisture.[\[3\]](#)

## Conclusion

**(S)-(-)-2-(Phenylcarbamoyloxy)propionic acid** is a well-defined chiral molecule with significant potential as an intermediate in enantioselective synthesis. Its preparation from readily available starting materials is straightforward, provided that appropriate anhydrous techniques are employed to manage the reactivity of the isocyanate reagent. A thorough understanding of its physicochemical properties, spectroscopic profile, and reactivity is essential for its effective application in research and development, particularly within the pharmaceutical industry where stereochemical purity is a non-negotiable requirement for safety and efficacy.

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